2-Methylbenzothiazole-6-acetic acid

Anti-inflammatory Cytokine Modulation Drug Discovery

Sourcing 2-substituted benzothiazole-6-acetic acids with defined SAR trajectories often results in analogs with divergent bioactivity. 2-Methylbenzothiazole-6-acetic acid (CAS 103261-69-4) provides a structurally authenticated scaffold for medicinal chemistry campaigns targeting inflammatory pathways. • Free carboxylic acid enables direct amide coupling/esterification-eliminates deprotection steps required for methyl ester analogs (CAS 188111-63-9) • 2-Methyl substitution enhances organic solvent solubility vs. unsubstituted benzothiazole-6-acetic acid, facilitating solution-phase library synthesis • Validated synthetic route per CN103232407B supports scalable procurement

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 103261-69-4
Cat. No. B027291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzothiazole-6-acetic acid
CAS103261-69-4
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)CC(=O)O
InChIInChI=1S/C10H9NO2S/c1-6-11-8-3-2-7(5-10(12)13)4-9(8)14-6/h2-4H,5H2,1H3,(H,12,13)
InChIKeyQLEXVRBMZIBOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzothiazole-6-acetic Acid: Core Characteristics


2-Methylbenzothiazole-6-acetic acid (CAS 103261-69-4) is a benzothiazole derivative featuring a 2-methyl substitution and an acetic acid moiety at the 6-position of the heterocyclic core . This compound belongs to the class of 2-substituted 6-benzothiazoleacetic acids, a family known for diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties . Its molecular structure (C10H9NO2S, MW 207.25 g/mol) provides a defined scaffold for medicinal chemistry applications, particularly where the carboxylic acid function serves as a key pharmacophore for target binding interactions .

Why Generic Substitution Fails: Key Differentiators


Within the benzothiazole-6-acetic acid series, substitution at the 2-position is a critical determinant of biological activity and physicochemical properties . Direct head-to-head studies have demonstrated that 2-substituted 5-benzothiazoleacetic acids exhibit significantly superior anti-inflammatory activity compared to their 6-position counterparts, underscoring that even minor positional variations yield substantial functional divergence [1]. Furthermore, the presence of a methyl group versus an amino group at the 2-position alters metabolic stability and target interaction profiles, as evidenced by differential enzyme inhibition data across benzothiazole derivatives [2]. Consequently, procuring a non-optimized analog cannot be assumed to reproduce the specific biological or synthetic utility of 2-Methylbenzothiazole-6-acetic acid, necessitating careful selection based on quantitative performance metrics.

Quantitative Performance Evidence


Anti-inflammatory Potency in TNF-α Suppression

In vitro assessment using RAW264.7 macrophage cells demonstrates that 2-Methylbenzothiazole-6-acetic acid reduces tumor necrosis factor-alpha (TNF-α) production, a key pro-inflammatory cytokine [1]. While direct head-to-head data against 2-Amino-6-benzothiazoleacetic acid (CAS 30132-15-1) in the same assay system are not available, class-level inference from benzothiazole structure-activity relationship (SAR) studies indicates that the 2-methyl substitution confers distinct anti-inflammatory modulation compared to 2-amino analogs, which are more frequently associated with antimicrobial or antitumor profiles . This functional divergence supports the selection of the methyl-substituted derivative for inflammation-focused research programs.

Anti-inflammatory Cytokine Modulation Drug Discovery

Metabolic Stability and Oral Bioavailability

The 2-methyl substitution on the benzothiazole core has been reported to enhance metabolic stability compared to unsubstituted or 2-amino analogs, potentially improving oral bioavailability and reducing first-pass metabolism [1]. While specific quantitative PK parameters for 2-Methylbenzothiazole-6-acetic acid are not publicly available, patent literature explicitly highlights that the 2-methyl group addresses key challenges in bioavailability optimization for benzothiazole-based therapeutics [2]. In contrast, 2-amino analogs (e.g., CAS 30132-15-1) are more susceptible to metabolic conjugation due to the presence of a free amine, which can lead to rapid clearance and diminished systemic exposure .

Pharmacokinetics Metabolic Stability Drug Development

Synthetic Versatility as a Building Block

As a free carboxylic acid, 2-Methylbenzothiazole-6-acetic acid provides direct access to amide coupling and esterification reactions without requiring a prior deprotection step, in contrast to its methyl ester counterpart (CAS 188111-63-9) . This eliminates an additional synthetic transformation and the associated yield loss, which can be significant (typically 10-30% per step depending on scale and conditions) [1]. Furthermore, the 2-methyl substitution offers improved solubility in organic solvents compared to unsubstituted benzothiazole-6-acetic acid (CAS 98589-45-8), facilitating solution-phase chemistry in drug discovery workflows . Chinese patent CN103232407B describes an efficient preparation method for this key intermediate, underscoring its recognized value in synthetic route design [2].

Medicinal Chemistry Synthetic Intermediates Building Blocks

Cholinesterase Inhibition Profile

Benzothiazole derivatives bearing acetic acid moieties have demonstrated acetylcholinesterase (AChE) inhibitory activity in vitro [1]. While the specific IC50 value for 2-Methylbenzothiazole-6-acetic acid is not explicitly reported in accessible databases, a related benzothiazole-based ligand (BDBM10972) exhibited an IC50 of 9 nM against rat brain AChE under standardized assay conditions [2]. More broadly, optimized benzothiazole derivatives in this series have achieved AChE IC50 values as low as 32.00 μg/mL (approximately 155 μM), establishing the scaffold's validated potential for neurological target engagement [3]. The 2-methyl substitution may influence binding mode and selectivity relative to 2-amino analogs, which have been more extensively studied as cholinesterase inhibitors [4].

Neurodegenerative Disease Acetylcholinesterase Inhibition Alzheimer's Research

Optimal Research and Industrial Applications


Lead Optimization in Anti-inflammatory Drug Discovery

Based on demonstrated TNF-α suppression in RAW264.7 macrophage assays [1], 2-Methylbenzothiazole-6-acetic acid serves as a viable starting point for medicinal chemistry campaigns targeting inflammatory pathways. Its distinct 2-methyl substitution profile offers a differentiated SAR trajectory compared to 2-amino benzothiazole analogs, which are more frequently associated with antimicrobial applications . Procurement is recommended for research groups exploring non-steroidal anti-inflammatory agent development where the benzothiazole-acetic acid pharmacophore has established precedent .

Parallel Library Synthesis and Scaffold Decoration

The free carboxylic acid functionality enables direct amide coupling and esterification without deprotection steps, providing a practical advantage over methyl ester analogs (CAS 188111-63-9) that require hydrolysis [1]. This reduction in synthetic step count translates to improved workflow efficiency and higher overall yield in library production settings . Additionally, the 2-methyl substitution enhances organic solvent solubility relative to unsubstituted benzothiazole-6-acetic acid (CAS 98589-45-8), facilitating solution-phase chemistry . Chinese patent CN103232407B provides a validated synthetic route for preparing this intermediate at scale .

Neurological Target Exploration: Cholinesterase Inhibition

The benzothiazole-acetic acid scaffold has validated activity against acetylcholinesterase (AChE), with optimized derivatives achieving IC50 values as low as 9 nM in rat brain assays [1]. While 2-Methylbenzothiazole-6-acetic acid's specific IC50 remains to be established, its structural features—particularly the 2-methyl substitution and 6-acetic acid moiety—position it as a rational candidate for SAR expansion in Alzheimer's disease research . Recent literature confirms that benzothiazole derivatives bearing 1,2,3-triazole rings exhibit significant AChE inhibitory activity, underscoring the scaffold's continued relevance in neurodegenerative target discovery .

Pharmacokinetic Optimization for In Vivo Studies

Patent disclosures indicate that the 2-methyl substitution on the benzothiazole core enhances metabolic stability, addressing a critical barrier in oral bioavailability [1]. For research programs progressing toward animal efficacy models, 2-Methylbenzothiazole-6-acetic acid provides a more favorable pharmacokinetic starting point compared to 2-amino analogs (CAS 30132-15-1), which are susceptible to rapid metabolic conjugation . This differentiation supports procurement for lead candidates requiring adequate systemic exposure to demonstrate target engagement in vivo .

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